molecular formula C9H11ClO B13649156 1-Chloro-2-methoxy-3,4-dimethylbenzene

1-Chloro-2-methoxy-3,4-dimethylbenzene

Cat. No.: B13649156
M. Wt: 170.63 g/mol
InChI Key: CHWWMKXPJMPXNF-UHFFFAOYSA-N
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Description

1-Chloro-2-methoxy-3,4-dimethylbenzene is an aromatic compound with the molecular formula C9H11ClO It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a methoxy group, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-methoxy-3,4-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 2-methoxy-3,4-dimethylbenzene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction typically occurs under controlled temperature conditions to ensure selective substitution at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and catalysts, along with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-methoxy-3,4-dimethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Chloro-2-methoxy-3,4-dimethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-2-methoxy-3,4-dimethylbenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that can attract electrophiles. The methoxy group is an electron-donating group, enhancing the reactivity of the benzene ring towards electrophiles. The chlorine atom, being an electron-withdrawing group, can influence the regioselectivity of the reactions .

Comparison with Similar Compounds

    2-Chloro-1,4-dimethylbenzene: Similar structure but lacks the methoxy group.

    1-Chloro-2-methoxybenzene: Similar structure but lacks the additional methyl groups.

    1-Chloro-3,4-dimethylbenzene: Similar structure but lacks the methoxy group.

Uniqueness: 1-Chloro-2-methoxy-3,4-dimethylbenzene is unique due to the presence of both electron-donating (methoxy) and electron-withdrawing (chlorine) groups, which influence its chemical reactivity and selectivity in various reactions. The combination of these substituents makes it a valuable compound for specific synthetic applications .

Properties

Molecular Formula

C9H11ClO

Molecular Weight

170.63 g/mol

IUPAC Name

1-chloro-2-methoxy-3,4-dimethylbenzene

InChI

InChI=1S/C9H11ClO/c1-6-4-5-8(10)9(11-3)7(6)2/h4-5H,1-3H3

InChI Key

CHWWMKXPJMPXNF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)OC)C

Origin of Product

United States

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